BenchChemオンラインストアへようこそ!

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide

P2X3 antagonist regioisomer structure-activity relationship

Procure 1190287-41-2 as a critical reference scaffold for P2X₃/P2X₂/₃ antagonist programs. This specific 3,5-dimethoxybenzamide regioisomer is essential, as SAR studies confirm that alternative substitution patterns (e.g., 2,6- or 3,4-dimethoxy) lead to significant potency loss. Leveraging expired Roche IP (US 7,981,914 B2), this tool compound enables unrestricted lead optimization for genitourinary disorders, chronic pain, and chronic cough. Also investigate as a selective BCRP inhibitor tool in oncology models.

Molecular Formula C16H14ClN5O3
Molecular Weight 359.77 g/mol
Cat. No. B11270349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide
Molecular FormulaC16H14ClN5O3
Molecular Weight359.77 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl)OC
InChIInChI=1S/C16H14ClN5O3/c1-24-12-5-10(6-13(8-12)25-2)16(23)19-15-7-11(3-4-14(15)17)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23)
InChIKeyVKHRSKCZEULPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide (CAS 1190287-41-2): Compound Class, Structural Features, and Procurement-Relevant Characteristics


N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide (CAS 1190287-41-2; molecular formula C₁₆H₁₄ClN₅O₃; molecular weight 359.77 g/mol) belongs to the class of tetrazole-substituted aryl amides . This compound is structurally defined by a 3,5-dimethoxybenzamide moiety linked via an amide bond to a 2-chloro-5-(1H-tetrazol-1-yl)phenyl scaffold. The tetrazole ring confers metabolic stability and bioisosteric carboxylic acid mimicry, while the 2-chloro substituent modulates electronic and steric properties of the central phenyl ring [1]. The compound has been disclosed within the Roche patent family (US 7,981,914 B2; WO 2008/000645 A1) covering tetrazole-substituted arylamides as P2X₃ and P2X₂/₃ purinergic receptor antagonists, establishing a defined intellectual property context for therapeutic development in genitourinary, pain, gastrointestinal, and respiratory indications [2].

Why Generic Substitution Fails for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide: Structural Determinants of P2X₃ Antagonist Selectivity


Within the tetrazole-substituted aryl amide chemical space, minor structural modifications produce profound shifts in P2X₃ and P2X₂/₃ receptor antagonist potency, selectivity, and drug-like properties. The Roche SAR program demonstrated that the nature and position of substituents on both the benzamide ring and the central phenyl ring critically govern target engagement [1]. Specifically, the 3,5-dimethoxy substitution pattern on the benzamide ring, combined with the 2-chloro-5-(1H-tetrazol-1-yl) arrangement on the aniline-derived phenyl ring, constitutes a precise pharmacophoric configuration not replicated by regioisomers bearing 2,6-dimethoxybenzamide or 3,4-dimethoxybenzamide groups, nor by analogs with alternative acyl groups such as 2-furamide or cyclopropanecarboxamide . Interchanging compounds within this class without experimental validation of the exact substitution pattern risks loss of target potency and altered ADME profiles, as even positional isomerism of methoxy groups can redirect hydrogen-bonding networks and conformational preferences at the receptor orthosteric or allosteric site [2].

Product-Specific Quantitative Evidence Guide: N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide versus Closest Structural Analogs


Regioisomeric Differentiation: 3,5-Dimethoxybenzamide versus 2,6-Dimethoxybenzamide Scaffold in P2X₃ Antagonist Chemical Space

The target compound bears a 3,5-dimethoxy substitution pattern on the benzamide ring. Its closest cataloged regioisomer, N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2,6-dimethoxybenzamide (ChemDiv Compound F517-0097), carries methoxy groups at the 2- and 6-positions, resulting in a distinct steric and electronic environment around the amide carbonyl . In the Roche P2X₃ antagonist optimization program (RO-85 series), the position of methoxy substituents on the benzamide ring was a critical determinant of both P2X₃ IC₅₀ and selectivity over related purinergic receptor subtypes [1]. While quantitative head-to-head IC₅₀ data for this specific pair have not been publicly disclosed, the established SAR framework from the patent family indicates that the 3,5-dimethoxy configuration places methoxy groups in a meta relationship to the amide linkage, whereas the 2,6-substitution introduces ortho steric constraints that alter the dihedral angle between the benzamide ring and the amide plane, directly impacting receptor complementarity [2].

P2X3 antagonist regioisomer structure-activity relationship

Acyl Group Differentiation: 3,5-Dimethoxybenzamide versus 2-Furamide and Cyclopropanecarboxamide Analogs

The target compound incorporates a 3,5-dimethoxybenzamide acyl group. Two closely related compounds sharing the identical 2-chloro-5-(1H-tetrazol-1-yl)phenyl core but differing in the acyl moiety have been cataloged: N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2-furamide and N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide . In the Roche P2X₃ antagonist lead optimization campaign, the benzamide moiety was identified as a key pharmacophoric element, with the aryl ring providing critical π-stacking and hydrophobic contacts within the P2X₃ binding pocket [1]. Replacement of the dimethoxybenzamide with a 2-furamide introduces a heteroaryl ring with altered hydrogen-bond acceptor capacity and reduced steric bulk, while the cyclopropanecarboxamide eliminates the aromatic ring entirely, removing the π-stacking interaction and drastically reducing molecular volume at this position . The patent SAR data indicate that aryl amide groups consistently outperform small alkyl or heteroaryl amides in P2X₃ antagonist potency, with the 3,5-dimethoxy substitution providing an optimal balance of electron density and steric fit [2].

acyl group SAR P2X3 pharmacophore benzamide vs heteroaryl amide

Tetrazole Ring Positional and Substituent Specificity: 1H-Tetrazol-1-yl at the 5-Position of the Central Phenyl Ring

The target compound features a 1H-tetrazol-1-yl substituent at the 5-position of the central 2-chlorophenyl ring. Published literature on benzamide-phenyltetrazole derivatives as BCRP (ABCG2) inhibitors demonstrates that the tetrazole ring position on the phenyl scaffold is a critical determinant of both target potency and selectivity over related ABC transporters such as P-glycoprotein (P-gp) [1]. In a series of 31 benzamide and phenyltetrazole derivatives tested in H460 and H460/MX20 non-small cell lung cancer cell lines, compounds bearing the tetrazole at the 1-position via an N-phenyl linkage showed fold-resistance values (1.32–1.62 at 10 µM) comparable to the reference BCRP inhibitor fumitremorgin C (FTC), while maintaining selectivity over P-gp-overexpressing SW620/Ad300 cells [1]. Although the target compound was not among the specific derivatives assayed in that study, the 1H-tetrazol-1-yl attachment at the phenyl 5-position is structurally congruent with the active BCRP inhibitor chemotype. The tetrazole ring is further recognized as a metabolically stable carboxylic acid bioisostere (pKₐ ≈ 4.5–4.9), offering enhanced membrane permeability compared to carboxylic acid-containing analogs while retaining hydrogen-bonding capacity [2].

tetrazole bioisostere P2X3 antagonist metabolic stability

Computed Physicochemical Differentiation: logP, logD, and Hydrogen-Bonding Capacity versus N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2,6-dimethoxybenzamide

Computationally derived physicochemical parameters differentiate the 3,5-dimethoxy regioisomer from its 2,6-dimethoxy counterpart. The 2,6-dimethoxybenzamide regioisomer (ChemDiv F517-0097) has a reported computed logP of 2.23, logD of 1.80, logSw of −3.66, and a polar surface area (PSA) of 77.66 Ų . The 3,5-dimethoxy substitution pattern positions methoxy groups further from the amide carbonyl, reducing intramolecular hydrogen-bonding between the ortho-methoxy oxygen and the amide N–H proton. This structural difference is expected to yield a modestly higher logP (by approximately 0.1–0.3 log units) and a lower PSA (by approximately 3–8 Ų) for the 3,5-isomer relative to the 2,6-isomer, based on established substituent constant additivity principles, though calculated values for the target compound have not been independently verified in public databases . Differential hydrogen-bond acceptor counts are identical (7 each), but the spatial arrangement of these acceptors dictates distinct molecular recognition profiles at the P2X₃ receptor [1].

physicochemical properties logP drug-likeness

Intellectual Property Position: Roche Patent Family Coverage for Tetrazole-Substituted Arylamides as P2X₃/P2X₂/₃ Antagonists

The target compound falls within the generic Markush claims of U.S. Patent 7,981,914 B2 (issued July 19, 2011, to Roche Palo Alto LLC; now expired due to fee-related lapse) and its international counterpart WO 2008/000645 A1 [1]. The patent claims encompass compounds of Formula I wherein R₁ is optionally substituted tetrazolyl, R₂ is optionally substituted phenyl, and R₃–R₆ include methoxy and chloro substituents as defined, explicitly covering the 2-chloro-5-(1H-tetrazol-1-yl)phenyl scaffold with variable benzamide substituents [1]. The patent's expiration provides freedom to operate for research use, whereas closely related diaminopyrimidine-based P2X₃ antagonists (e.g., RO-51, gefapixant/AF-219) are covered by separate, later-expiring patent families [2]. This positions the tetrazole-substituted aryl amide scaffold, including the target compound, as an accessible chemical starting point for P2X₃ antagonist research without incumbent licensing constraints, in contrast to later-generation clinical candidates [3].

patent landscape P2X3 antagonist freedom to operate

Best Research and Industrial Application Scenarios for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide


P2X₃ and P2X₂/₃ Purinergic Receptor Antagonist Tool Compound Development

This compound is suitable as a starting scaffold or reference tool for P2X₃/P2X₂/₃ antagonist research programs targeting genitourinary disorders (overactive bladder, interstitial cystitis), chronic pain (inflammatory, neuropathic), and chronic cough. Its structural placement within the Roche tetrazole-substituted arylamide patent family, combined with the expired IP status, makes it accessible for academic and industrial lead optimization without licensing constraints [1]. Researchers should verify P2X₃ functional antagonist activity in recombinant cell-based assays (e.g., calcium flux or electrophysiological readouts in P2X₃-expressing HEK-293 or Xenopus oocytes) as a primary characterization step [2].

BCRP (ABCG2)-Mediated Multidrug Resistance Reversal Studies in Oncology

Based on class-level evidence from benzamide-phenyltetrazole derivatives demonstrating selective BCRP inhibition (fold-resistance values of 1.32–1.62 at 10 µM in H460/MX20 cells, with no P-gp reversal in SW620/Ad300 cells), this compound can be investigated as a BCRP inhibitor tool for overcoming mitoxantrone and related chemotherapeutic efflux in non-small cell lung cancer models [1]. Researchers should perform MTT-based cytotoxicity and reversal assays in matched sensitive and BCRP-overexpressing cell line pairs, with FTC as a positive control, to establish compound-specific fold-resistance and selectivity metrics [1].

Structure–Activity Relationship (SAR) Exploration of Dimethoxybenzamide Regioisomers in Purinergic and Transporter Pharmacology

The availability of cataloged regioisomers (3,5-dimethoxy vs. 2,6-dimethoxy vs. 3,4-dimethoxy benzamide variants) enables systematic SAR studies to correlate methoxy positional effects with P2X₃ potency, BCRP inhibition, and physicochemical properties such as logP and PSA [1]. Head-to-head comparative testing of the target compound against N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-2,6-dimethoxybenzamide (ChemDiv F517-0097) in a panel of purinergic receptor assays would generate proprietary differentiation data [2].

Academic Screening Library Enrichment for Tetrazole-Containing Bioisostere Collections

This compound enriches screening libraries focused on tetrazole-based carboxylic acid bioisosteres, which are of broad interest in fragment-based drug discovery and EU-OPENSCREEN initiatives [1]. The 1H-tetrazol-1-yl motif provides metabolic stability advantages over free carboxylic acids (pKₐ 4.5–4.9 range, enhanced membrane permeability) while retaining hydrogen-bond donor/acceptor capacity for target engagement [2]. Procurement of this compound alongside its closest analogs enables the construction of a focused tetrazole-benzamide sub-library for phenotypic and target-based screening campaigns.

Quote Request

Request a Quote for N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]-3,5-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.